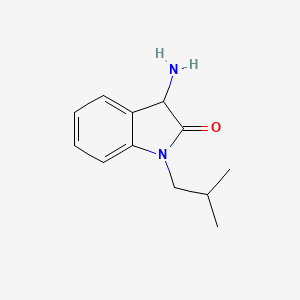

3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one

説明

特性

IUPAC Name |

3-amino-1-(2-methylpropyl)-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8(2)7-14-10-6-4-3-5-9(10)11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCSAPVWLJSQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2C(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one typically involves the reaction of an appropriate indole derivative with an amine. One common method is the reductive amination of 2,3-dihydro-1H-indol-2-one with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions

3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can produce a variety of substituted indole compounds.

科学的研究の応用

Medicinal Chemistry

3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one has shown promise in medicinal chemistry due to its potential therapeutic effects. Research indicates that indole derivatives often exhibit a range of biological activities, including:

- Anticancer Properties : Studies have demonstrated that compounds with indole structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, derivatives similar to 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one have been evaluated for their efficacy against breast and lung cancer cell lines .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against several pathogens. In vitro studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Biological Research

The biological mechanisms underlying the activity of 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one are being explored through various biochemical assays:

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

- Signal Transduction Modulation : The interaction of the compound with cellular receptors suggests it may play a role in modulating signal transduction pathways, which is critical for developing drugs targeting specific diseases .

Material Science

In addition to its biological applications, 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one is being researched for its potential use in material science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its unique structure allows for functionalization that can enhance the physical and chemical properties of the resulting materials .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various indole derivatives, including 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one, on MCF-7 breast cancer cells. The results indicated that this compound significantly inhibited cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating promising potential as an antimicrobial agent .

作用機序

The mechanism of action of 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Key Structural and Functional Insights

Amino vs. 3-Methoxy and 3-hydroxy derivatives (e.g., ) may exhibit reduced metabolic stability due to oxidative susceptibility .

Isobutyl vs. Aryl/Alkyl Chains :

- The 1-(2-methylpropyl) substituent increases lipophilicity, favoring blood-brain barrier penetration, unlike bulky aryl groups (e.g., 2,6-dichlorophenyl in ), which prioritize steric interactions .

- Thiazolyl hydrazone derivatives () demonstrate how heterocyclic substituents can confer antiviral specificity .

Biological Activity Correlations: Thiazolyl hydrazone derivatives show explicit anti-HIV-1 activity, suggesting the target compound’s amino group could be modified for similar applications . Dichlorophenyl-containing analogs () highlight the role of halogen atoms in enhancing binding affinity via hydrophobic interactions .

生物活性

3-Amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

The molecular formula of 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one is , with a molecular weight of approximately 204.27 g/mol. The compound features an indole core structure, which is significant for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds within the indole family exhibit notable antimicrobial properties. A study demonstrated that derivatives of indole showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics like ampicillin .

| Microorganism | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 37.9 - 113.8 | |

| Escherichia coli | 248 - 372 | |

| Pseudomonas aeruginosa | 43 - 172 |

Anticancer Activity

Indole derivatives have been studied for their anticancer properties. In vitro studies have shown that compounds similar to 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one can induce apoptosis in cancer cell lines. For instance, a study on indole derivatives indicated that they could inhibit cell proliferation in various cancer types, including breast and prostate cancers .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has also been documented. Compounds with an indole structure have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests potential therapeutic applications in managing inflammatory diseases .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains

A study evaluated the efficacy of several indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds had superior activity compared to standard treatments, highlighting their potential as alternative therapeutic agents in treating resistant infections . -

Induction of Apoptosis in Cancer Cells

Research focusing on the anticancer effects of indole derivatives found that specific compounds could significantly induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Q & A

Q. What are the optimal synthetic routes for 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one, and how do reaction parameters influence yield and purity?

The synthesis of this compound typically involves cyclization and amination steps. Key methods include:

- Cyclocondensation : Reacting substituted indole precursors with amines under controlled pH and temperature (e.g., 60–80°C) to form the dihydroindol-2-one core .

- Catalytic Amination : Using acid catalysts (e.g., p-toluenesulfonic acid, p-TSA) to enhance regioselectivity and reduce side products .

Yields (40–75%) depend on solvent polarity (e.g., ethanol vs. DMF), reaction time (12–24 hours), and stoichiometric ratios. Purity is improved via recrystallization or column chromatography with ethyl acetate/hexane gradients .

Q. What analytical techniques are critical for characterizing 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one?

- Spectroscopy :

- ¹H/¹³C-NMR : Confirms regiochemistry (e.g., shifts at δ 2.5–3.0 ppm for NH groups, δ 1.2–1.5 ppm for isopropyl CH3) .

- FT-IR : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ~230–250) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-amino-1-(2-methylpropyl)-2,3-dihydro-1H-indol-2-one derivatives?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from:

- Structural Analogues : Minor substituent changes (e.g., halogenation at C4/C7) alter binding to targets like kinases or ROS-scavenging pathways .

- Assay Conditions : Variability in DPPH/FRAP protocols (e.g., pH, incubation time) impacts IC50 values .

- Cellular Models : Differential uptake in cancer vs. normal cells (e.g., NCI-60 panel screening) may explain cytotoxicity discrepancies .

Methodological Solution : Perform dose-response studies across multiple assays (e.g., SRB for cytotoxicity , ROS probes for antioxidant activity) and validate via molecular docking (e.g., AutoDock Vina) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo neuropharmacology studies?

- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve blood-brain barrier (BBB) penetration, guided by LogP calculations (target: 2–3) .

- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Methylation of the indole NH reduces oxidative metabolism .

- Prodrug Design : Esterification of amine groups enhances solubility and delays hydrolysis in plasma .

Q. How does crystallographic data inform structure-activity relationships (SAR) for this compound?

X-ray structures reveal:

- Torsional Angles : Substituent orientation (e.g., isopropyl group at C1) influences steric hindrance and receptor binding .

- Hydrogen Bonding : NH and carbonyl groups form interactions with biological targets (e.g., kinase ATP-binding pockets) .

Application : Use SHELX-refined data to prioritize analogues with optimal packing coefficients (≤0.75 ų/amu) for stability .

Methodological Considerations

Q. What experimental designs mitigate synthetic challenges in scaling up this compound?

- Flow Chemistry : Minimizes exothermic risks during cyclization by controlling heat transfer in microreactors .

- Quality Control : Implement HPLC-DAD (UV 254 nm) for real-time purity monitoring and inline IR for reaction progress .

Q. How can computational tools predict toxicity of novel derivatives?

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to forecast hepatotoxicity (e.g., CYP2D6 inhibition) and Ames test outcomes .

- Molecular Dynamics (MD) : Simulate binding to hERG channels to assess cardiac risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。